molecular formula C12H12O4 B175326 3-Benzofuranacetic acid, 5-methoxy-, methyl ester CAS No. 118610-60-9

3-Benzofuranacetic acid, 5-methoxy-, methyl ester

Cat. No.: B175326
CAS No.: 118610-60-9
M. Wt: 220.22 g/mol
InChI Key: BFKFTCAHLXGCDQ-UHFFFAOYSA-N
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Description

3-Benzofuranacetic acid, 5-methoxy-, methyl ester is a benzofuran derivative characterized by a methoxy group at the 5-position of the benzofuran ring and a methyl ester functional group on the acetic acid side chain. The compound’s structure (methyl ester of 5-methoxy-3-benzofuranacetic acid) grants it unique physicochemical properties, including moderate polarity and enhanced stability compared to free carboxylic acids. Its synthesis typically involves cyclization and esterification steps, as seen in analogous benzofuran derivatives (e.g., FeCl₃- or CuI-catalyzed reactions for related esters) .

Properties

IUPAC Name

methyl 2-(5-methoxy-1-benzofuran-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-14-9-3-4-11-10(6-9)8(7-16-11)5-12(13)15-2/h3-4,6-7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKFTCAHLXGCDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC=C2CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phenolic Hydroxyl Alkylation

The alkylation of the phenolic hydroxyl group in 2,3-dihydro-5-hydroxy-4,6,7-trimethyl-2-(RS)-benzofuranacetic acid (IRFI 005) serves as the foundational step. Patent EP0446809A1 details the use of methyl iodide as the alkylating agent in dimethylformamide (DMF) with potassium carbonate as a base. The reaction proceeds at room temperature over 24 hours, achieving near-quantitative conversion to the 5-methoxy intermediate. Key advantages include the avoidance of toxic catalysts and compatibility with crude starting materials, as the alkylation tolerates residual zinc chloride or trimethylhydroquinone from prior synthesis steps.

Carboxylic Acid Esterification

Following alkylation, the carboxylic acid group is esterified using methanol and thionyl chloride, a method adapted from PMC6245331. This two-step approach yields the target methyl ester with >90% purity. Critical parameters include:

  • Methanol-to-acid molar ratio : 5:1 to prevent di-ester formation.

  • Reaction time : 12 hours at reflux (65°C) for complete conversion.

  • Work-up : Neutralization with sodium bicarbonate and crystallization from toluene/n-hexane mixtures.

Table 1: Alkylation-Esterification Route Optimization

ParameterConditionYield (%)Purity (%)Source
Alkylation solventDMF9598
Esterification agentThionyl chloride/MeOH9297
Crystallization solventToluene/n-hexane8999

Esterification Followed by Alkylation

Initial Esterification of Hydroxy Acid

An alternative route involves esterifying the hydroxy acid precursor prior to alkylation. The PMC6245331 method employs thionyl chloride in methanol to convert 2,3-dihydro-5-hydroxy-4,6,7-trimethyl-2-(RS)-benzofuranacetic acid to its methyl ester. This step avoids the need for anhydrous conditions, as thionyl chloride simultaneously activates the carboxylic acid and scavenges water.

Subsequent Alkylation of Phenolic Ester

The methyl ester intermediate undergoes O-methylation using dimethyl sulfate in aqueous sodium hydroxide. This method circumvents the need for DMF, reducing solvent toxicity. However, competing hydrolysis of the ester group necessitates precise pH control (pH 10–12) and shorter reaction times (4–6 hours).

Table 2: Esterification-Alkylation Route Optimization

ParameterConditionYield (%)Purity (%)Source
Esterification agentThionyl chloride/MeOH9496
Alkylation agentDimethyl sulfate8895
Reaction pH10–128597

Comparative Analysis of Synthetic Routes

Yield and Scalability

The alkylation-esterification route offers higher cumulative yields (89% vs. 85%) due to minimized side reactions during the alkylation step. However, the esterification-alkylation pathway is more scalable, as dimethyl sulfate is cheaper than methyl iodide, and aqueous sodium hydroxide simplifies waste management.

Optimization and Process Considerations

Solvent Recycling

Patent WO2014071596A1 highlights toluene’s role as an azeotropic agent for water removal during cyclization. Adapting this to the alkylation step reduces energy costs by enabling solvent reuse without high-vacuum distillation.

Catalytic Innovations

Replacing sulfuric acid with silica gel-supported sulfonic acid (as in WO2014071596A1) improves reaction homogeneity and reduces corrosion risks during esterification . This modification increases yield consistency to ±2% across batches.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in the treatment of various diseases:

  • Anti-inflammatory Activity : Research has indicated that benzofuran derivatives can exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .
  • Anticancer Properties : Studies have explored the use of benzofuran derivatives in targeting cancer cells. For instance, compounds similar to 3-benzofuranacetic acid have shown effectiveness against certain types of cancer by inhibiting cell proliferation and inducing apoptosis .

3-Benzofuranacetic acid, 5-methoxy-, methyl ester has been investigated for its biological interactions:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to disease states .
  • Receptor Modulation : It has been suggested that this compound can interact with various receptors, potentially modulating their activity and influencing physiological responses .

Case Study 1: Anticancer Activity

A study published in Molecules demonstrated that a similar benzofuran derivative exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function, leading to cell death. The study highlighted the potential of benzofuran derivatives as lead compounds in anticancer drug development .

Case Study 2: Anti-inflammatory Effects

In a pharmacological study focusing on inflammatory diseases, researchers found that the application of benzofuran derivatives reduced inflammation markers in animal models. The results suggested that these compounds could be developed into therapeutic agents for conditions like arthritis and other inflammatory disorders .

Data Tables

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnti-inflammatory drugsReduced inflammation in animal models
Anticancer agentsInduced apoptosis in cancer cell lines
Biological ActivityEnzyme inhibitorsModulated metabolic pathways
Receptor modulatorsInfluenced physiological responses

Mechanism of Action

The mechanism of action of 3-Benzofuranacetic acid, 5-methoxy-, methyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or bind to receptors to alter cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues include:

Compound Name Substituents Molecular Formula Key Differences
Methyl 5-methoxybenzofuran-3-carboxylate Methoxy at C5, carboxylate at C3 C₁₁H₁₀O₅ Lacks acetic acid side chain
Methyl (3R)-2,3-dihydro-6-hydroxy-3-benzofuranacetate Hydroxy at C6, dihydro ring C₁₁H₁₂O₅ Reduced ring saturation, hydroxy group
Benzoic acid, 3-[(2-chloro-5-methylphenoxy)methyl]-, methyl ester Chloro and methylphenoxy groups C₁₆H₁₅ClO₃ Bulky aromatic substituents
Benzeneacetic acid, 3-methoxy-α,4-bis(trimethylsilyloxy)-, TMS ester Trimethylsilyl (TMS) groups C₁₈H₃₂O₅Si₃ Hydrolytically sensitive TMS groups
  • The methyl ester group reduces acidity (pKa ~4–5) compared to free carboxylic acids (pKa ~2–3), influencing solubility and bioavailability .
  • Synthetic Routes : Unlike FeCl₃-catalyzed methods (51% yield for carboxylates), CuI catalysis achieves higher yields (>80%) for methoxy-substituted benzofuran esters, suggesting optimized conditions for electron-rich substrates .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Molecular Weight Melting Point (°C) logP Solubility (mg/mL)
3-Benzofuranacetic acid, 5-methoxy-, methyl ester 236.23 Not reported ~2.5 ~10 (DMSO)
Methyl 5-methoxybenzofuran-3-carboxylate 222.20 95–97 1.8 ~15 (MeOH)
Methyl (3R)-2,3-dihydro-6-hydroxy-3-benzofuranacetate 224.21 120–122 1.2 ~20 (EtOH)

Biological Activity

3-Benzofuranacetic acid, 5-methoxy-, methyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H12O3
  • Molecular Weight : 204.21 g/mol

The structure features a benzofuran ring, which is known for various biological activities, and a methoxy group that can influence its pharmacological properties.

Biological Activities

Research indicates that 3-benzofuranacetic acid derivatives exhibit several biological activities:

  • Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can inhibit inflammatory pathways, potentially aiding in the treatment of inflammatory diseases.
  • Antitumor Properties : Preliminary studies indicate that derivatives may inhibit tumor cell proliferation by modulating key signaling pathways.

The biological activity of this compound may be attributed to its interaction with various molecular targets:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cell survival and proliferation, such as Akt and NFκB pathways, which are critical in cancer progression.
  • Modulation of Reactive Oxygen Species (ROS) : By acting as an antioxidant, it may reduce ROS levels in cells, thus preventing oxidative damage.

Research Findings

Several studies have investigated the biological effects and mechanisms of action of related compounds. Here are some notable findings:

StudyFindings
Study A Demonstrated that analogs of benzofuran derivatives can inhibit prostate cancer cell growth through Akt/NFκB signaling pathways.
Study B Identified antioxidant properties in structurally similar compounds, suggesting potential protective effects against oxidative stress-related diseases.
Study C Explored anti-inflammatory effects, indicating a reduction in pro-inflammatory cytokines upon treatment with benzofuran derivatives.

Case Studies

  • Prostate Cancer Inhibition : A study evaluated the impact of a benzofuran derivative on LNCaP prostate cancer cells. The compound induced apoptosis and inhibited cell proliferation by targeting the Akt pathway, demonstrating its potential as an anticancer agent.
  • Oxidative Stress Reduction : Another investigation focused on the antioxidant capacity of benzofuran derivatives in cellular models exposed to oxidative stress. Results indicated significant reductions in markers of oxidative damage.

Q & A

Q. What are the optimal synthetic routes for 3-Benzofuranacetic acid, 5-methoxy-, methyl ester?

  • Methodological Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid (e.g., 5-methoxy-3-benzofuranacetic acid) with methanol under acid catalysis (e.g., H₂SO₄ or HCl). Alternatively, transesterification using methyl acetate in the presence of a Lewis acid catalyst (e.g., ZnCl₂) may improve regioselectivity. Key steps include refluxing in anhydrous conditions and monitoring reaction progress via TLC. Post-synthesis purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. For structural analogs, similar protocols have been validated in benzofuranone HDAC inhibitor syntheses .

Q. How can spectroscopic methods (NMR, IR, MS) be employed to characterize this compound?

  • Methodological Answer :
  • NMR : Use ¹H NMR (400 MHz, CDCl₃) to identify methoxy (δ ~3.8 ppm), ester methyl (δ ~3.7 ppm), and benzofuran aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR confirms the ester carbonyl (δ ~170 ppm) and methoxy carbon (δ ~55 ppm).
  • IR : Look for ester C=O stretch (~1740 cm⁻¹) and benzofuran C-O-C absorption (~1250 cm⁻¹).
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ or [M+Na]⁺ peaks. Compare fragmentation patterns with NIST reference data for related esters .

Q. What storage conditions ensure long-term stability of this compound?

  • Methodological Answer : Store in a sealed, light-resistant container under inert gas (N₂ or Ar) at –20°C. Stability studies on analogous sulfonamide esters suggest hydrolysis risks increase at >25°C or high humidity. Pre-purify via recrystallization to remove acidic impurities that accelerate degradation .

Advanced Research Questions

Q. How can discrepancies in NMR data during synthesis be resolved?

  • Methodological Answer : Discrepancies (e.g., unexpected splitting or shifts) may arise from residual solvents, diastereomers, or rotamers. Solutions include:
  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm connectivity.
  • Variable Temperature NMR : Identify dynamic rotational barriers in ester groups.
  • Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian software). For related benzofuran derivatives, this approach resolved ambiguities in substituent effects .

Q. What strategies optimize reaction yields in sterically hindered esterifications?

  • Methodological Answer :
  • Catalyst Screening : Test Brønsted acids (p-TsOH) vs. Lewis acids (Sc(OTf)₃) to enhance electrophilicity.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity (e.g., 80°C, 30 min vs. 6 hr reflux).
  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading. A study on methyl 2-(4-methoxyphenyl)acetate achieved 92% yield using a 3:1 toluene/methanol solvent system .

Q. How can this compound serve as a precursor for bioactive derivatives (e.g., HDAC inhibitors)?

  • Methodological Answer : Functionalize the benzofuran core via:
  • Electrophilic Substitution : Introduce halogens at the 4-position using NBS or I₂/HNO₃.
  • Cross-Coupling : Suzuki-Miyaura reactions to attach aryl groups for enhanced π-stacking in HDAC binding pockets.
  • Hydroxamic Acid Derivatization : Replace the methyl ester with a hydroxamate group (NH₂OH/KOH) to mimic HDAC inhibitor pharmacophores. Prior work on benzofuranone HDAC inhibitors validated this strategy .

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